molecular formula C16H15NO3 B6378731 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol CAS No. 1261988-47-9

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol

Cat. No.: B6378731
CAS No.: 1261988-47-9
M. Wt: 269.29 g/mol
InChI Key: ACHRGHNHKQPEKY-UHFFFAOYSA-N
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Description

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is an organic compound with a complex structure that includes both phenyl and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(N-Ethylaminocarbonyl)phenylboronic acid with 2-formylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-carboxyphenol.

    Reduction: 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl groups may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol
  • 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
  • 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid

Uniqueness

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both formyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-ethyl-3-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-16(20)12-6-3-5-11(9-12)14-8-4-7-13(10-18)15(14)19/h3-10,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHRGHNHKQPEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685297
Record name N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-47-9
Record name N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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